N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
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Overview
Description
N-(3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is an organic compound that integrates a piperidine ring, a benzo[b]thiophene core, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis:
Piperidine Introduction: Begin with 4,5,6,7-tetrahydrobenzo[b]thiophene. Employ nucleophilic substitution to introduce the piperidin-1-ylmethyl group.
Acetamidation: React the intermediate with acetic anhydride under mild conditions to form the acetamide group.
Cyclization Method:
Formation of Piperidine Ring: Utilize cyclization reactions, starting from precursors that lead to the piperidin-1-ylmethyl configuration.
Final Product Formation: Employ condensation reactions to attach the acetamide group.
Industrial Production Methods:
Batch Production: Often utilizes stepwise organic synthesis in controlled reaction vessels.
Continuous Flow Synthesis: Employs advanced continuous reactors for a streamlined and efficient production process, reducing by-products and enhancing yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation at the sulfur atom of the thiophene ring or at the piperidine nitrogen.
Reduction: Reduction reactions can reduce the acetamide group to an amine under strong reductive conditions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, given the appropriate activating groups.
Common Reagents and Conditions:
Oxidation: Utilizing oxidants such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration under controlled conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halo- and nitro-substituted: derivatives from substitution reactions.
Scientific Research Applications
Chemistry:
Utilized as an intermediate in synthesizing complex organic molecules.
Acts as a precursor for producing biologically active compounds.
Biology and Medicine:
Investigated for its potential as a pharmacophore in drug design.
May serve as a ligand in receptor studies, aiding in the understanding of receptor-ligand interactions.
Industry:
Applied in material sciences for developing novel polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Binding Affinity: Exhibits binding affinity towards certain receptor sites, modulating their biological activity.
Pathways Involved: Can influence pathways related to neurotransmission, as the piperidine ring is a common motif in neuromodulatory agents.
Comparison with Similar Compounds
N-(3-(Methylpiperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a methyl group, showing differences in solubility and receptor affinity.
N-(3-(Morpholin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Incorporates a morpholine ring instead of piperidine, leading to variations in chemical reactivity and biological effects.
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Properties
IUPAC Name |
N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)17-16-14(11-18-9-5-2-6-10-18)13-7-3-4-8-15(13)20-16/h2-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLANSRWPQUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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